(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol
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Overview
Description
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C10H18O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol can be synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring, which is then further reacted with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Forms cyclohexyl dioxolane ketone.
Reduction: Yields cyclohexyl dioxolane alcohol.
Substitution: Produces various substituted dioxolane derivatives.
Scientific Research Applications
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-dioxolan-4-yl)methanol: Similar structure but with a methyl group instead of a cyclohexyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Contains two methyl groups instead of a cyclohexyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
188678-38-8 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2-cyclohexyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H18O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI Key |
ACCUFFZLBSXRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2OCC(O2)CO |
Origin of Product |
United States |
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